Bicyclo[2.2.1]heptane-1,2-diamine;dihydrochloride
CAS No.: 2305253-36-3
Cat. No.: VC5806367
Molecular Formula: C7H16Cl2N2
Molecular Weight: 199.12
* For research use only. Not for human or veterinary use.
![Bicyclo[2.2.1]heptane-1,2-diamine;dihydrochloride - 2305253-36-3](/images/structure/VC5806367.png)
Specification
CAS No. | 2305253-36-3 |
---|---|
Molecular Formula | C7H16Cl2N2 |
Molecular Weight | 199.12 |
IUPAC Name | bicyclo[2.2.1]heptane-1,2-diamine;dihydrochloride |
Standard InChI | InChI=1S/C7H14N2.2ClH/c8-6-3-5-1-2-7(6,9)4-5;;/h5-6H,1-4,8-9H2;2*1H |
Standard InChI Key | MFKUPRSLPOFJNO-UHFFFAOYSA-N |
SMILES | C1CC2(CC1CC2N)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Bicyclo[2.2.1]heptane-1,2-diamine; dihydrochloride (C₇H₁₄N₂·2HCl) features a norbornane core with two amine groups at the bridgehead (1-position) and adjacent carbon (2-position). The dihydrochloride salt form stabilizes the free base via protonation, improving its crystalline properties and aqueous solubility . Key structural parameters include:
Table 1: Comparative Structural Properties of Bicyclic Diamines
The 1,2-diamine configuration introduces steric strain due to the proximity of the amine groups, which may influence reactivity and intermolecular interactions .
Synthetic Methodologies
Diels-Alder Approaches
The bicyclo[2.2.1]heptane skeleton is commonly synthesized via Diels-Alder reactions. For example, intermolecular cycloadditions between cyclopentadiene derivatives and dienophiles like acrylonitrile yield norbornene analogs, which can be functionalized to diamines . A recent study demonstrated the use of 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes in Diels-Alder reactions to construct oxy-functionalized bicyclo[2.2.1]heptanes, highlighting the versatility of this scaffold for further modification .
Post-Modification Strategies
Primary synthetic routes to 1,2-diamines may involve:
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Nitrilation and Reduction: Cyanation of norbornene derivatives followed by catalytic hydrogenation to amines.
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Amination of Epoxides: Ring-opening of norbornene oxide with ammonia or amines under high-pressure conditions .
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Salt Formation: Treatment of the free base diamine with hydrochloric acid to yield the dihydrochloride salt, enhancing crystallinity .
Applications in Medicinal Chemistry
Chemokine Receptor Antagonism
Bicyclo[2.2.1]heptane diamines have emerged as key scaffolds in designing CXCR2 antagonists. A 2018 study reported that squaramide derivatives bearing a bicyclo[2.2.1]heptane moiety exhibited potent CXCR2 inhibition (IC₅₀ < 50 nM) and selectivity over CXCR1 . Molecular docking revealed that the rigid bicyclic core optimally occupies hydrophobic pockets in the receptor’s binding site, with the 1,2-diamine configuration facilitating hydrogen bonding to residues like Ser81 and Asp85 .
Comparative Analysis with Structural Analogs
Table 2: Functional Comparison of Bicyclic Diamines
The 1,2-diamine’s stereochemical complexity and salt form position it as a superior candidate for drug development compared to simpler analogs .
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